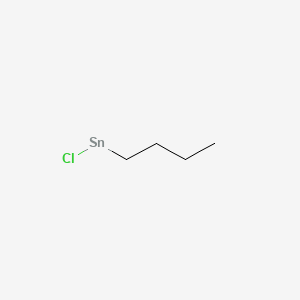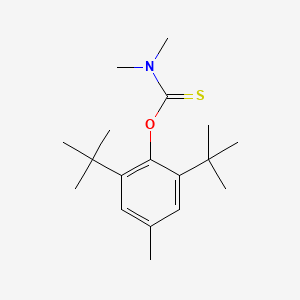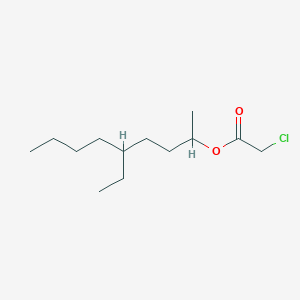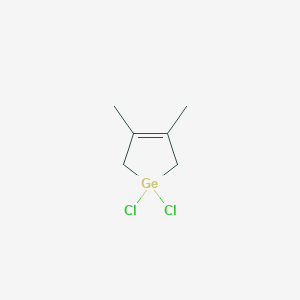
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- has several scientific research applications, including:
Biology: Research is being conducted to explore the biological activity of organogermanium compounds, including their potential as therapeutic agents.
Medicine: Some organogermanium compounds have shown promise in medical applications, such as anti-cancer and anti-inflammatory agents.
Mecanismo De Acción
The mechanism by which 1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, the compound may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- can be compared with other similar compounds, such as:
1H-Germole, 1,1-dichloro-2,5-dihydro-: This compound has a similar structure but lacks the methyl groups at positions 3 and 4.
1H-Germole, 2,5-dihydro-1,1,3,4-tetramethyl-: This compound has additional methyl groups, which may affect its chemical properties and reactivity.
Propiedades
Número CAS |
5764-64-7 |
|---|---|
Fórmula molecular |
C6H10Cl2Ge |
Peso molecular |
225.68 g/mol |
Nombre IUPAC |
1,1-dichloro-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10Cl2Ge/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
Clave InChI |
MJTKTGGHOREFRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C[Ge](C1)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


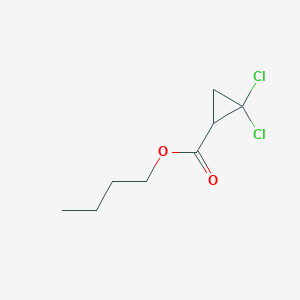
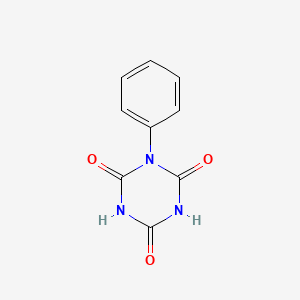

![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

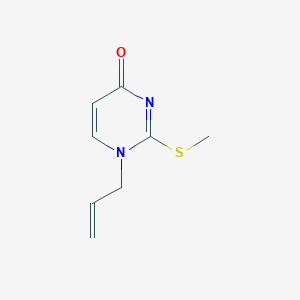
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

